molecular formula C18H29NO2 B12584683 N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide CAS No. 583829-11-2

N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide

Cat. No.: B12584683
CAS No.: 583829-11-2
M. Wt: 291.4 g/mol
InChI Key: MODLWPPFKKQKTP-UHFFFAOYSA-N
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Description

N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide is an organic compound characterized by the presence of a phenyl ring substituted with an acetamide group and a 3,7-dimethyloctyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3,7-dimethyloctanol in the presence of a suitable base to form the intermediate 4-(3,7-dimethyloctyloxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and methanol (MeOH), and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reductive conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and a bromine substituent.

    N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide: Contains an aminoethyl group and a chlorophenyl substituent.

Uniqueness

N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide is unique due to its specific combination of a phenyl ring, acetamide group, and a 3,7-dimethyloctyloxy chain. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

CAS No.

583829-11-2

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-[4-(3,7-dimethyloctoxy)phenyl]acetamide

InChI

InChI=1S/C18H29NO2/c1-14(2)6-5-7-15(3)12-13-21-18-10-8-17(9-11-18)19-16(4)20/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,19,20)

InChI Key

MODLWPPFKKQKTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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